molecular formula C40H50F6NOPS B13654997 (R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13654997
M. Wt: 737.9 g/mol
InChI Key: WDNMNLKBOYOHCK-UDNVHBHPSA-N
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Description

®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, adamantane moieties, and a sulfinamide functional group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, including the introduction of trifluoromethyl groups, adamantane units, and the sulfinamide group. The process typically starts with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions to achieve the final product. Common reagents used in these reactions include trifluoromethylating agents, adamantane derivatives, and sulfinamide precursors. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfinamide group, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinamide group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different chemical properties.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a building block for the synthesis of complex molecules. Its unique structural features make it valuable for designing new compounds with specific properties.

Biology

In biological research, this compound may be used as a probe to study biochemical pathways and interactions. Its ability to undergo various chemical reactions allows researchers to modify its structure and investigate its effects on biological systems.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its structural features may enable it to interact with specific molecular targets, making it a candidate for drug development and pharmacological studies.

Industry

In industry, ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide may be used in the development of advanced materials, catalysts, and other applications requiring unique chemical properties.

Mechanism of Action

The mechanism of action of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s unique structural features enable it to bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can be compared with other compounds containing trifluoromethyl groups, adamantane moieties, or sulfinamide functional groups.
  • Examples of similar compounds include trifluoromethyl-substituted sulfinamides, adamantane-based phosphanyl derivatives, and other structurally related molecules.

Uniqueness

The uniqueness of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of trifluoromethyl groups, adamantane units, and sulfinamide functionality. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C40H50F6NOPS

Molecular Weight

737.9 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-[3,5-bis(trifluoromethyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C40H50F6NOPS/c1-36(2,3)50(48)47(4)35(30-15-31(39(41,42)43)17-32(16-30)40(44,45)46)33-7-5-6-8-34(33)49(37-18-24-9-25(19-37)11-26(10-24)20-37)38-21-27-12-28(22-38)14-29(13-27)23-38/h5-8,15-17,24-29,35H,9-14,18-23H2,1-4H3/t24?,25?,26?,27?,28?,29?,35-,37?,38?,49?,50?/m1/s1

InChI Key

WDNMNLKBOYOHCK-UDNVHBHPSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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